Acodazole hydrochloride
Overview
Description
Acodazole Hydrochloride is a synthetic imidazoquinoline with notable antineoplastic properties. It intercalates into DNA, disrupting DNA replication, which makes it a potential candidate for cancer treatment . its use has been associated with significant cardiotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acodazole Hydrochloride is synthesized through a series of chemical reactions involving imidazoquinoline derivatives. The synthesis typically involves the reaction of imidazoquinoline with various reagents under controlled conditions to produce the desired compound .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography to ensure purity and consistency. The process requires stringent quality control measures to manage the potential cardiotoxicity associated with the compound .
Chemical Reactions Analysis
Types of Reactions: Acodazole Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazoquinoline derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Acodazole Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of DNA intercalation and replication disruption.
Biology: The compound is studied for its effects on cellular processes, particularly in cancer cells.
Medicine: this compound is investigated for its potential use in cancer therapy, although its cardiotoxicity remains a significant challenge.
Industry: The compound is used in the development of new antineoplastic agents and other pharmaceuticals
Mechanism of Action
Acodazole Hydrochloride exerts its effects by intercalating into DNA, which disrupts DNA replication and inhibits cell division. This mechanism makes it effective against rapidly dividing cancer cells. The compound targets DNA and associated replication machinery, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Nocodazole: An antineoplastic agent that depolymerizes microtubules, preventing mitosis and inducing apoptosis.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and preventing DNA replication.
Mitoxantrone: A synthetic anthracenedione that intercalates into DNA and inhibits topoisomerase II, similar to doxorubicin.
Uniqueness: Acodazole Hydrochloride is unique in its specific imidazoquinoline structure, which allows it to intercalate into DNA and disrupt replication. its significant cardiotoxicity differentiates it from other similar compounds, necessitating further research to mitigate these adverse effects .
Properties
CAS No. |
55435-65-9 |
---|---|
Molecular Formula |
C20H20ClN5O |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-methyl-N-[4-[(7-methyl-6H-imidazo[4,5-f]quinolin-9-yl)amino]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C20H19N5O.ClH/c1-12-10-18(19-16(23-12)8-9-17-20(19)22-11-21-17)24-14-4-6-15(7-5-14)25(3)13(2)26;/h4-11,23-24H,1-3H3;1H |
InChI Key |
SIEMBUZUHHIAFB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=CC=C3C2=NC=N3)N1)NC4=CC=C(C=C4)N(C)C(=O)C.Cl |
Isomeric SMILES |
CC1=CC(=C2C(=N1)C=CC3=C2N=CN3)NC4=CC=C(C=C4)N(C)C(=O)C.Cl |
Canonical SMILES |
CC1=CC(=C2C(=CC=C3C2=NC=N3)N1)NC4=CC=C(C=C4)N(C)C(=O)C.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
55435-65-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
79152-85-5 (Parent) |
shelf_life |
Bulk: The bulk compound did not undergo significant decomposition when heated at 60 °C for 30 days in the dark (HPLC). The compound is quite hygroscopic. Solution: A solution (0.1 mg/mL) prepared in unbuffered water and stored at room temperature and exposed to light was stable for > 48 hours (HPLC). |
solubility |
H > 50 (mg/mL) pH 4 Acetate buffer > 50 (mg/mL) pH 9 Carbonate buffer > 50 (mg/mL) 10% Ethanol > 50 (mg/mL) Methanol 10 - 12 (mg/mL) 95% Ethanol 10 - 15 (mg/mL) 0.1 N HCl > 50 (mg/mL) 0.1 N NaOH < 1 (mg/mL) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acodazole HCl; Acodazole hydrochloride; NSC 305884; NSC305884; NSC-305884 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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